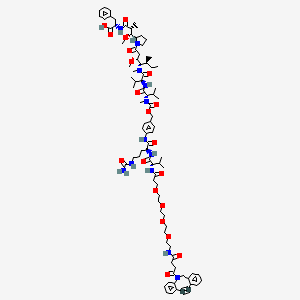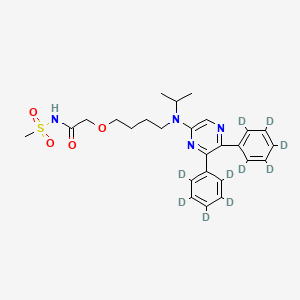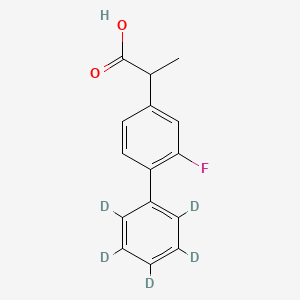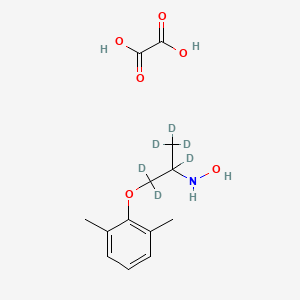![molecular formula C30H62NO7P B12420024 [(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a deuterated fatty acid ester and a phosphocholine moiety. The presence of deuterium atoms in the fatty acid chain enhances its stability and provides unique properties that are valuable in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves several steps:
Synthesis of 12,12,13,13-tetradeuteriodocosanoic acid: This step involves the deuteration of docosanoic acid using deuterium gas in the presence of a suitable catalyst.
Esterification: The deuterated fatty acid is esterified with (2R)-2,3-dihydroxypropyl alcohol under acidic conditions to form the intermediate ester.
Phosphorylation: The intermediate ester is then reacted with 2-(trimethylazaniumyl)ethyl phosphate in the presence of a phosphorylating agent such as phosphorus oxychloride to yield the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Utilizing large-scale deuterium gas reactors.
Continuous Esterification: Employing continuous flow reactors for efficient esterification.
Automated Phosphorylation: Using automated systems to control the phosphorylation reaction, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The phosphate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phosphates.
Scientific Research Applications
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate has diverse applications in scientific research:
Chemistry: Used as a stable isotope-labeled compound in mass spectrometry for tracing metabolic pathways.
Biology: Employed in studies of lipid metabolism and membrane dynamics due to its deuterated fatty acid chain.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool in imaging techniques.
Industry: Utilized in the production of deuterated compounds for various industrial applications, including the development of advanced materials.
Mechanism of Action
The mechanism of action of [(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate involves its interaction with biological membranes and enzymes. The deuterated fatty acid chain enhances the compound’s stability and alters its interaction with lipid bilayers, affecting membrane fluidity and permeability. The phosphocholine moiety interacts with specific receptors and enzymes, modulating various biochemical pathways.
Comparison with Similar Compounds
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate can be compared with other similar compounds such as:
[(2R)-2-hydroxy-3-(docosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate: Lacks deuterium atoms, resulting in lower stability and different metabolic properties.
[(2R)-2-hydroxy-3-(octadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate: Contains a shorter fatty acid chain, affecting its interaction with biological membranes.
[(2R)-2-hydroxy-3-(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate: Also has a shorter fatty acid chain and different physicochemical properties.
The uniqueness of this compound lies in its deuterated fatty acid chain, which provides enhanced stability and unique properties valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C30H62NO7P |
|---|---|
Molecular Weight |
583.8 g/mol |
IUPAC Name |
[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C30H62NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-30(33)36-27-29(32)28-38-39(34,35)37-26-25-31(2,3)4/h29,32H,5-28H2,1-4H3/t29-/m1/s1/i13D2,14D2 |
InChI Key |
UIINDYGXBHJQHX-VOBCVOCISA-N |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCC)C([2H])([2H])CCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


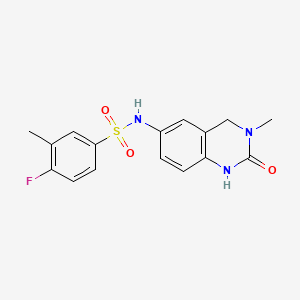
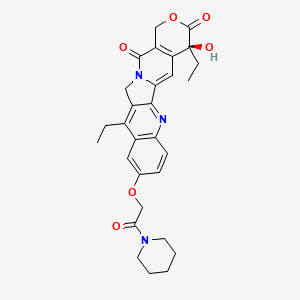
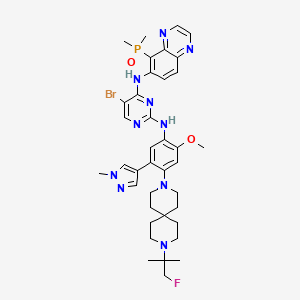
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)

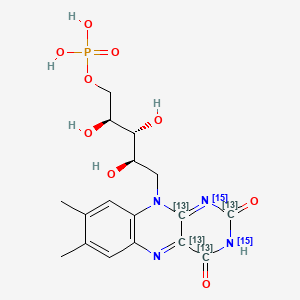
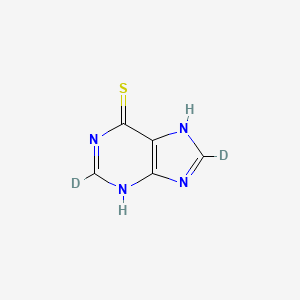
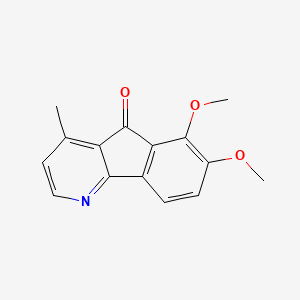
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)
